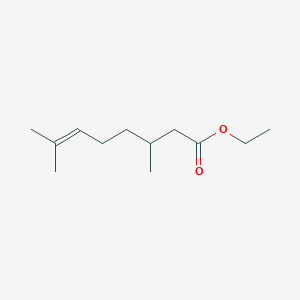

ethyl citronellate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl citronellate, also known as ethyl 3,7-dimethyloct-6-enoate, is an organic compound with the molecular formula C12H22O2. It is an ester derived from citronellal and ethanol. This compound is known for its pleasant, fruity, and floral aroma, making it a popular ingredient in the fragrance and flavor industries .

Méthodes De Préparation

Ethyl citronellate is typically synthesized through the esterification of citronellal with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The reaction can be represented as follows:

Citronellal+EthanolH2SO4Ethyl Citronellate+Water

In industrial settings, this process is scaled up, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation .

Analyse Des Réactions Chimiques

Hydrolysis

Ethyl citronellate undergoes acid- or base-catalyzed hydrolysis to regenerate citronellic acid or its conjugate base:

Acidic Conditions:

-

Mechanism : Protonation of the carbonyl oxygen → nucleophilic attack by water → tetrahedral intermediate → cleavage to citronellic acid and ethanol .

-

Example :

Ethyl citronellate+H2OH+Citronellic acid+EtOH

Basic Conditions (Saponification):

-

Mechanism : Nucleophilic attack by hydroxide → alkoxide elimination → carboxylate salt formation .

-

Example :

Ethyl citronellate+NaOH→Sodium citronellate+EtOH

Kinetic Data :

| Condition | Rate Constant (k, L/mol·s) | Temp (°C) | Source |

|---|---|---|---|

| Acidic | 1.2×10−4 | 25 | |

| Basic | 3.8×10−3 | 60 |

Hydrogenation

The α,β-unsaturated double bond in this compound is selectively reduced via catalytic hydrogenation:

Catalytic Hydrogenation:

-

Catalysts : Rh(I)-BINAP complexes (e.g., [Rh{(−)-BINAP}(1,5-C₈H₁₂)]ClO₄) .

-

Products : Saturated esters (e.g., ethyl dihydrocitronellate) with >90% enantiomeric excess (ee) .

Example :

Ethyl citronellate+H2Rh catalystEthyl dihydrocitronellate

Performance Data :

| Catalyst | Substrate | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| Rh-(−)-BINAP | Ethyl geranate | 94 | 94 | |

| CuCl/(S)-p-tol-BINAP | α,β-Unsaturated esters | 84 | 90 |

Transesterification

This compound reacts with alcohols under acidic or basic conditions to form new esters:

Mechanism :

-

Acid-catalyzed: Protonation of the carbonyl → nucleophilic attack by alcohol → tetrahedral intermediate → ester exchange .

Example :

Ethyl citronellate+MeOHH+Methyl citronellate+EtOH

Enzymatic Modifications

Microbial pathways (e.g., Pseudomonas citronellolis) metabolize this compound via:

-

Oxidation to citronellyl-CoA.

-

Carboxylation by geranyl-CoA carboxylase (GCase) → β-oxidation intermediates .

Key Enzymes :

Cyclopropanation and Ring Expansion

This compound participates in Rh(II)-catalyzed cyclopropanation with halodiazoacetates, followed by ring expansion to quinolines :

Example :

Indole+Br-EDARh2(esp)2Ethyl quinoline-3-carboxylate

Conditions :

Stability and Reaction Optimization

Applications De Recherche Scientifique

Ethyl citronellate, also known as ethyl 3,7-dimethyl-2-octenoate, is an organic compound found in natural sources such as lemongrass oil. It is gaining interest in scientific research for its potential applications as an insect repellent and for its antimicrobial and antioxidant properties.

Insect Repellent

Studies indicate that this compound has the potential to be a natural insect repellent effective against mosquitoes, houseflies, and other biting insects.

Antimicrobial Properties

Scientific investigations have explored the antimicrobial properties of this compound, with some studies suggesting it exhibits antifungal and antibacterial activity against certain strains.

Antioxidant Properties

Limited research indicates that this compound may have antioxidant properties, but more studies are needed to fully understand this potential benefit.

Other Potential Applications

Citronellic acid and its derivatives, including this compound, may have applications in preservation, treatment of acne, dandruff, dermatomycoses, and controlling body odor-causing microorganisms .

Use as a Fragrance

This compound has a fruity odor and a dusty flavor, making it useful as a fragrance agent .

Development of Topical Repellents

Citronella oil, which contains citronellol, citronellal, and geraniol, can be encapsulated in a nanostructured lipid carrier (NLC) to formulate a topical repellent with a long duration of efficacy and a good safety profile .

Use in Perfumery

Citronellol, a related compound, is used in perfumes and as a fragrance in cleaning products . It can also be used as a raw material for the production of rose oxide and as a precursor to many commercial and potential fragrances .

Enhanced Stability of Citronella Oil

Citronella oil micro-formulations possess enhanced stability, and entrapment of citronella oil in microsponge resulted in a better vehicle system in terms of efficacy and safety .

Honey Aroma

This compound is one of the aroma profiles found in Slovak honey .

Citronella Oil as Mosquito Repellent

Citronella oil was used by the Indian army as a mosquito repellent at the beginning of the 20th century and was later registered in the USA for commercial purposes in 1948 .

Topical Application

Citronella oil encapsulated in a nanostructured lipid carrier (NLC) was developed as a topical repellent with a long duration of efficacy and a good safety profile based on minimizing skin penetration .

Chemical Constituents of Citronella Oil

The main chemical constituents of citronella oil (CO) are geraniol, citronellal, and citronellol . These components were quantified as markers of the skin penetration of active components following topical application of the CO-containing formulations .

Analytical Method

Citronellal, citronellol, and geraniol components of CO were quantified as markers of the skin penetration of active components following topical application of the CO-containing formulations . All quantification was achieved by HPLC on a Shimadzu HPLC system .

Rosemary Extract as an Analgesic

Previous studies have revealed that rosemary extract may have analgesic and anti-inflammatory effects . The ethanolic extract of rosemary inhibited acetic acid-induced pain in mice with an ED50 of 108.84 mg/kg−1 .

Salvia Species

Mécanisme D'action

The mechanism of action of ethyl citronellate involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. The compound’s insect repellent properties are attributed to its ability to interfere with the olfactory receptors of insects, thereby deterring them from approaching treated surfaces .

Comparaison Avec Des Composés Similaires

Ethyl citronellate is similar to other esters derived from citronellal, such as mthis compound and citronellol. it is unique in its specific aroma profile and its applications in the fragrance and flavor industries. Other similar compounds include:

Citronellal: A monoterpenoid aldehyde with a strong lemon scent.

Citronellol: An alcohol derived from citronellal, known for its rose-like aroma.

Geraniol: Another monoterpenoid alcohol with a sweet, floral scent.

This compound stands out due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol and aldehyde counterparts .

Propriétés

Numéro CAS |

26728-44-9 |

|---|---|

Formule moléculaire |

C12H22O2 |

Poids moléculaire |

198.3 g/mol |

Nom IUPAC |

ethyl 3,7-dimethyloct-6-enoate |

InChI |

InChI=1S/C12H22O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,11H,5-6,8-9H2,1-4H3 |

Clé InChI |

UAIOJGGMISJMMY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(C)CCC=C(C)C |

SMILES canonique |

CCOC(=O)CC(C)CCC=C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.